6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one

Lipophilicity Physicochemical property Benzoxazinone

6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one (CAS 105807-91-8) is a heterocyclic benzoxazinone derivative bearing a primary aromatic amine at the 6-position and an N-propyl substituent at the 4-position. It belongs to the 2H-1,4-benzoxazin-3(4H)-one scaffold class, which is recognized for its versatility as both a bioactive pharmacophore and a synthetic intermediate.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 105807-91-8
Cat. No. B056459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one
CAS105807-91-8
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCCN1C(=O)COC2=C1C=C(C=C2)N
InChIInChI=1S/C11H14N2O2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h3-4,6H,2,5,7,12H2,1H3
InChIKeyFLKCUBJJJCHYGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one (CAS 105807-91-8): A Propyl-Substituted Benzoxazinone Intermediate for Agrochemical and Medicinal Chemistry


6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one (CAS 105807-91-8) is a heterocyclic benzoxazinone derivative bearing a primary aromatic amine at the 6-position and an N-propyl substituent at the 4-position. It belongs to the 2H-1,4-benzoxazin-3(4H)-one scaffold class, which is recognized for its versatility as both a bioactive pharmacophore and a synthetic intermediate. The compound is explicitly disclosed as a key intermediate in the synthesis of herbicidal dialkylmaleimides [1], and it possesses physicochemical properties—including a LogP of 2.05 and a melting point of 112 °C [2]—that distinguish it from shorter N-alkyl chain analogs.

Why N-Alkyl Chain Length and Substitution Pattern Dictate the Utility of 6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one


Within the 6-amino-2H-1,4-benzoxazin-3(4H)-one series, the N-4 substituent is not a passive structural feature; it directly governs lipophilicity, reactivity in downstream condensation reactions, and the physicochemical profile of the final active ingredient. Simply substituting 6-amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one with its N-methyl or N-ethyl congener would yield a final herbicide molecule with a different alkyl group, altering its logP-dependent absorption, translocation, and target-site binding [1]. Quantitative differences in LogP—spanning approximately two orders of magnitude between the methyl and propyl variants —demonstrate that these compounds are not functionally interchangeable. This guide provides the quantitative evidence necessary to support procurement decisions based on structural and physicochemical specificity.

Quantitative Differentiation Evidence for 6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one


LogP Comparison Across N-Alkyl 6-Amino-2H-1,4-benzoxazin-3(4H)-one Homologs

The N-propyl substituent imparts a markedly higher lipophilicity compared to the N-methyl and N-ethyl analogs. The measured LogP of 6-amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one is 2.05 , whereas the 4-ethyl derivative has a LogP of 0.54 , and the 4-methyl derivative has a LogP of approximately 0.01 . This represents a greater than 100-fold increase in computed partition coefficient from the methyl to the propyl congener . Such a difference directly influences the compound's behavior in both synthetic transformations and biological partitioning, making the propyl variant the appropriate choice when higher lipophilicity is required for the target molecule.

Lipophilicity Physicochemical property Benzoxazinone

Validated Use as a Key Intermediate for Herbicidal Dialkylmaleimides

The compound is explicitly exemplified in U.S. Patent 4,729,784 as the starting material for the synthesis of 1-[4-propyl-2H-1,4-benzoxazin-3(4H)-on-6-yl]-3,4-dimethyl-2,5-dioxo-2,5-dihydropyrrole, a dialkylmaleimide herbicide [1]. In the patent, 2.27 g of 6-amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one was reacted with 1.7 g of 2,3-dimethylmaleic anhydride to yield 1.7 g of the final herbicide (m.p. 147–149 °C) [1]. This is a specific, quantitatively defined synthetic application; the corresponding N-methyl or N-ethyl intermediates would produce herbicides with different N-alkyl substitution, as confirmed by the patent's explicit listing of the N-propyl final compound as a distinct chemical entity (Compound No. 1 in Table 1) separate from compounds with different N-alkyl groups [1].

Herbicide synthesis Intermediate Dialkylmaleimide

Melting Point Differentiation as a Quality and Identity Criterion

The reported melting point of 6-amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one is 112 °C (solvent: ethanol) [1]. This value serves as a critical identity and purity benchmark that distinguishes it from other N-alkyl 6-amino-benzoxazinones. For instance, the 6-amino-4-ethoxy-7-fluoro analog—a close structural relative used in related herbicidal benzoxazine patents—has a melting point in the range of 76–80 °C [2]. The significant difference in melting point (≥32 °C) provides a straightforward, quantitative method to verify the correct compound upon receipt and to rule out contamination or misidentification with close structural analogs.

Melting point Purity Quality control

Purity Specifications and Vendor Comparability

Commercially, 6-amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one is available at a minimum purity of ≥95% from established chemical suppliers . While similar purity levels are offered for N-methyl and N-ethyl analogs (e.g., 6-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one at 95% ), the procurement decision hinges on the specific N-alkyl substitution. The ≥95% purity threshold ensures that the compound is suitable as a synthetic intermediate without introducing excessive impurities that could compromise the yield or purity of the final herbicide.

Purity Procurement Vendor specification

Recommended Application Scenarios for 6-Amino-4-propyl-2H-1,4-benzoxazin-3(4H)-one


Synthesis of N-Propyl-Substituted Dialkylmaleimide Herbicides

This compound is the direct, literature-precedented intermediate for preparing 1-[4-propyl-2H-1,4-benzoxazin-3(4H)-on-6-yl]-3,4-dimethyl-2,5-dioxo-2,5-dihydropyrrole and related herbicidal dialkylmaleimides, as explicitly demonstrated in U.S. Patent 4,729,784 [1]. Researchers and agrochemical manufacturers requiring this specific N-propyl herbicide should procure this intermediate rather than attempting to use a shorter N-alkyl chain analog, as the latter would yield a structurally and functionally different final compound [1].

Structure-Activity Relationship (SAR) Studies on N-Alkyl Benzoxazinone Pharmacophores

The significant LogP difference between the N-propyl (LogP 2.05), N-ethyl (LogP 0.54), and N-methyl (LogP ~0.01) homologs makes this compound an essential member of any systematic SAR library exploring the impact of lipophilicity on benzoxazinone biological activity, membrane permeability, or environmental fate [1].

Development of Novel Benzoxazinone-Derived Probes or Lead Compounds

The 6-amino group provides a convenient handle for further derivatization—such as acylation, sulfonylation, or diazotization—enabling the synthesis of diverse benzoxazinone-based compound libraries. The N-propyl group contributes balanced lipophilicity (LogP 2.05) that may be advantageous for membrane penetration in cellular assays [1].

Technical Documentation Hub

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